2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including dichloro, dimethoxyphenyl, carbamoyl, and hexafluoropropan-2-yl groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate amide.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoyl chloride derivative.
Introduction of Hexafluoropropan-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide
- 2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide lies in its hexafluoropropan-2-yl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H19Cl2F6N3O4 |
---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C21H19Cl2F6N3O4/c1-35-15-6-3-11(9-16(15)36-2)7-8-30-18(34)32-19(20(24,25)26,21(27,28)29)31-17(33)13-5-4-12(22)10-14(13)23/h3-6,9-10H,7-8H2,1-2H3,(H,31,33)(H2,30,32,34) |
InChI Key |
OFHSWDBXIUEKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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